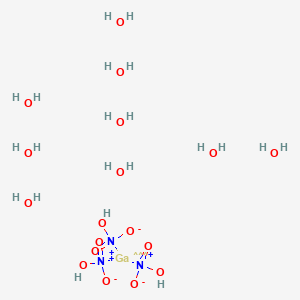
1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance present in the human brain. It has been identified as an antidepressant and a substance that prevents parkinsonism . It demonstrates neuroprotective activity .
Synthesis Analysis
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products. They can be formed as condensation products of biogenic amines with aldehydes or α-keto acids by the Pictet–Spengler reaction . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .
Molecular Structure Analysis
The molecular formula of 1-Methyl-1,2,3,4-tetrahydroisoquinoline is C10H13N . It is a member of isoquinolines .
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroisoquinoline can interact with the agonistic conformation of dopamine (DA) receptors. It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as the production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation .
Physical And Chemical Properties Analysis
The molecular weight of 1-Methyl-1,2,3,4-tetrahydroisoquinoline is 147.22 g/mol . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count .
Applications De Recherche Scientifique
- Parkinsonism Prevention : Interestingly, 1MeTIQ also demonstrates parkinsonism-preventing effects, making it a potential candidate for neurodegenerative disease research .
Cocaine Reinstatement Prevention
1MeTIQ has shown promise in preventing the behavioral and neurochemical effects of cocaine reinstatement in drug-dependent rats. This research highlights its potential as an adjunct therapy for substance use disorders .
Dopamine and Norepinephrine Metabolism
1MeTIQ is featured in the Dopamine and Norepinephrine Metabolism section of the Handbook of Receptor Classification and Signal Transduction. Its interactions with these neurotransmitters make it relevant for studies related to mood disorders and neurochemical signaling .
Antidopaminergic Properties
While acting as an antidopaminergic agent, 1MeTIQ does not induce catalepsy in animals, unlike typical neuroleptics. This unique profile warrants further investigation into its potential therapeutic applications .
Neurotoxin Protection
1MeTIQ has been described as an enzymatically formed endogenous neuroprotectant. It prevents the neurotoxic effects of compounds like 1-methyl-4-phenylpyridinium ion (MPP(+)) and other endogenous neurotoxins .
Synthesis and Mechanisms
The synthesis of 1MeTIQ involves enzymatic conversion from 2-phenylethylamine (PEA) and pyruvate. Researchers continue to explore its precise mechanisms of action and potential clinical implications .
Mécanisme D'action
Target of Action
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant . It is a reversible short-acting moderate inhibitor of Monoamine Oxidase A/B (MAO A/B) .
Mode of Action
1MeTIQ interacts with its targets, MAO A/B, by inhibiting their activity . This inhibition can lead to an increase in the levels of monoamines, such as dopamine, in the brain .
Biochemical Pathways
The inhibition of MAO A/B by 1MeTIQ affects the metabolic pathways of monoamines . This can lead to an increase in the levels of these neurotransmitters in the brain, which can have various downstream effects, including neuroprotection .
Pharmacokinetics
It is known that following systemic administration in rats, 1metiq produces an antidepressant-like effect similar to the effect of imipramine . This suggests that 1MeTIQ may have good bioavailability.
Result of Action
The inhibition of MAO A/B by 1MeTIQ leads to an increase in the levels of monoamines in the brain . This can result in neuroprotective effects, as well as an antidepressant-like effect . Furthermore, 1MeTIQ has been shown to prevent the neurotoxic effects of certain substances, such as 1-methyl-4-phenylpyridinium ion (MPP+), a well-known neurotoxin .
Action Environment
The action of 1MeTIQ can be influenced by various environmental factors. For example, the presence of certain neurotoxins can affect the neuroprotective effects of 1MeTIQ . Additionally, the enzymatic synthesis of 1MeTIQ in the brain may be influenced by factors such as age .
Propriétés
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEGVJOLMOPMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431035 | |
| Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111635-08-6 | |
| Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)











